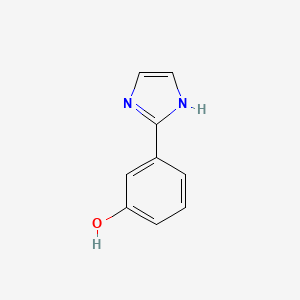

3-(1h-Imidazol-2-yl)phenol

Descripción

Historical Context and Evolution of Research on Imidazole-Phenol Scaffolds

The journey of imidazole-phenol scaffolds in chemical research is deeply rooted in the history of heterocyclic chemistry. The synthesis of the parent imidazole (B134444) ring was first reported in 1858 by the German chemist Heinrich Debus, who condensed glyoxal (B1671930) and ammonia. scispace.comajrconline.org This initial discovery, though producing low yields, laid the groundwork for the synthesis of a vast array of C-substituted imidazoles. wikipedia.org In the late 19th century, Francis R. Japp and Bronisław Radziszewski further developed the synthesis of imidazole derivatives, with Japp being the first to correctly identify the imidazole structure of the reaction products and to use dicarbonyl compounds other than glyoxal, such as benzil. illinois.edu These early synthetic advancements opened the door for the creation of more complex imidazole-containing molecules.

The synthesis of imidazole-phenol hybrids specifically began to gain traction in the mid-20th century, driven by the quest for heterocyclic compounds with tailored electronic and biological properties. Early methodologies often relied on simple condensation reactions. However, the field was revolutionized by the advent of modern catalytic methods, which allowed for more efficient and regioselective syntheses. The development of multicomponent reactions and the use of catalysts have made the synthesis of substituted imidazoles, including those with phenolic groups, more accessible and versatile. sajet.inrsc.org

Significance of the Imidazole-Phenol Motif in Diverse Scientific Disciplines

The imidazole-phenol motif is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. biomedpharmajournal.org This versatility stems from the unique properties of the imidazole ring, which can participate in hydrogen bonding, act as a ligand for metal ions in enzymes, and engage in π-stacking interactions. ajrconline.org Consequently, imidazole-phenol derivatives have been explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents. mdpi.comnih.gov

Beyond medicinal chemistry, the imidazole-phenol scaffold is of significant interest in materials science. The combination of the electron-rich imidazole ring and the phenolic hydroxyl group can give rise to interesting photophysical properties, such as fluorescence. This has led to the development of imidazole-phenol-based compounds as fluorescent probes for the detection of metal ions and other analytes. rsc.orgresearchgate.net Furthermore, these compounds can be used as ligands to create metal complexes with catalytic activity or as building blocks for the synthesis of novel polymers and coatings. rsc.orgevitachem.com In supramolecular chemistry, the hydrogen bonding capabilities of the imidazole and phenol (B47542) groups are exploited in the design of self-assembling systems and molecular recognition platforms. mdpi.com

Overview of Key Research Avenues for 3-(1H-Imidazol-2-yl)phenol and its Structural Analogues

Current research on this compound and its analogues is focused on several key areas. A major thrust is in the development of new and more efficient synthetic methodologies, including green chemistry approaches that minimize waste and the use of hazardous reagents. nih.gov The functionalization of the imidazole and phenol rings to create libraries of derivatives with diverse properties is another active area of investigation. mdpi.com

In the realm of medicinal chemistry, researchers are actively exploring the potential of these compounds as inhibitors of specific enzymes, such as indoleamine 2,3-dioxygenase (IDO), which is a target in cancer immunotherapy. nih.gov The antimicrobial and antioxidant properties of new derivatives are also being systematically evaluated. rsc.orgijpsr.com

In materials science, a significant focus is on the design of novel fluorescent materials and sensors. Researchers are investigating how modifications to the molecular structure affect the photophysical properties, such as the Stokes shift and quantum yield, to create more sensitive and selective probes. rsc.orgresearchgate.net The development of imidazole-phenol-based catalysts for various organic transformations is another promising research direction. rsc.orgresearchgate.net Furthermore, the ability of these molecules to form supramolecular assemblies is being harnessed to create new functional materials with applications in areas such as drug delivery and molecular sensing. mdpi.com

Structure

3D Structure

Propiedades

IUPAC Name |

3-(1H-imidazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-8-3-1-2-7(6-8)9-10-4-5-11-9/h1-6,12H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIGOFWIQBLZFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618263 | |

| Record name | 3-(1H-Imidazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52091-36-8 | |

| Record name | 3-(1H-Imidazol-2-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52091-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Imidazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 1h Imidazol 2 Yl Phenol

Development of Regioselective Synthesis Protocols for 3-(1H-Imidazol-2-yl)phenol and its Positional Isomers

The regioselective synthesis of this compound and its positional isomers, 2-(1H-imidazol-2-yl)phenol and 4-(1H-imidazol-2-yl)phenol, is crucial for structure-activity relationship studies. The position of the hydroxyl group on the phenyl ring can significantly influence the biological activity and physicochemical properties of the molecule.

One common approach to the synthesis of 2-aryl-1H-imidazoles involves the condensation of an α-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia, a method historically known as the Radziszewski synthesis. For the synthesis of this compound, 3-hydroxybenzaldehyde (B18108) serves as the aldehyde component. The reaction proceeds by forming the imidazole (B134444) ring through a series of condensation and cyclization steps. The regioselectivity in this context is determined by the starting aldehyde, thus using 2-hydroxybenzaldehyde or 4-hydroxybenzaldehyde (B117250) would yield the corresponding ortho and para isomers, respectively.

More advanced methods have focused on improving yields and achieving higher regioselectivity. For instance, multicomponent reactions (MCRs) catalyzed by various agents offer an efficient route. While specific protocols solely for this compound are not extensively detailed in readily available literature, general methods for synthesizing 2-aryl-imidazoles can be adapted. For example, the use of p-toluenesulfonic acid (PTSA) as a catalyst in a one-pot condensation of a 1,2-dicarbonyl compound, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) provides an efficient and mild route to 2,4,5-trisubstituted imidazoles. isca.me By using benzil, 3-hydroxybenzaldehyde, and ammonium acetate, this method can be tailored for the synthesis of 2-(3-hydroxyphenyl)-4,5-diphenyl-1H-imidazole.

The table below summarizes the key starting materials for the synthesis of the positional isomers of (1H-imidazol-2-yl)phenol via a generalized Radziszewski-type reaction.

| Target Compound | Aldehyde Component |

| 2-(1H-imidazol-2-yl)phenol | 2-Hydroxybenzaldehyde |

| This compound | 3-Hydroxybenzaldehyde |

| 4-(1H-imidazol-2-yl)phenol | 4-Hydroxybenzaldehyde |

Strategies for the Synthesis of Novel this compound Derivatives

The derivatization of the this compound scaffold is key to exploring its chemical space and developing new functional molecules. Modifications can be targeted at the phenolic hydroxyl group or the imidazole ring system.

Multicomponent reactions (MCRs) are highly convergent and atom-economical strategies for the synthesis of complex molecules from simple starting materials in a single step. Several MCRs have been developed for the synthesis of substituted imidazoles, which can be adapted to produce imidazole-phenol skeletons.

One such approach involves the four-component reaction of an arylglyoxal, a primary amine, a carboxylic acid, and an isocyanide (Ugi-type reaction) to yield highly substituted imidazoles. By selecting a starting material with a protected hydroxyl group on the aryl component, this method could be used to generate derivatives of this compound.

Another versatile method is the van Leusen imidazole synthesis, which involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC). mdpi.com An aldimine formed from 3-hydroxybenzaldehyde and a suitable amine can react with TosMIC to afford the desired 1-substituted-2-(3-hydroxyphenyl)imidazole. This method is advantageous due to its high functional group tolerance.

The Debus-Radziszewski reaction and its variations remain a cornerstone for the synthesis of 2,4,5-triaryl-1H-imidazoles. nih.gov The reaction of benzil, an aromatic aldehyde (such as 3-hydroxybenzaldehyde), and ammonium acetate in the presence of a catalyst provides a straightforward route to the imidazole-phenol core. isca.me

The phenolic hydroxyl group in this compound is a prime site for functionalization, allowing for the synthesis of a wide range of derivatives with modified properties such as solubility, lipophilicity, and biological activity.

O-Alkylation and O-Arylation: The hydroxyl group can be converted to an ether through Williamson ether synthesis, reacting the phenoxide (formed by treatment with a base like sodium hydride or potassium carbonate) with an alkyl or aryl halide. organic-chemistry.orgscispace.com This allows for the introduction of various alkyl chains or aryl groups. For example, reaction with methyl iodide would yield 2-(3-methoxyphenyl)-1H-imidazole.

Esterification: The phenolic hydroxyl group can be esterified by reaction with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine. libretexts.orgresearchgate.net For instance, reaction with acetyl chloride would produce 3-(1H-imidazol-2-yl)phenyl acetate. The Mitsunobu reaction provides a mild alternative for the esterification of phenols with carboxylic acids using diethyl azodicarboxylate (DEAD) and triphenylphosphine. researchgate.net

The table below illustrates some potential derivatization reactions at the phenolic hydroxyl group.

| Reaction Type | Reagent(s) | Product Type |

| O-Alkylation | Alkyl halide, Base | Alkoxy-phenyl imidazole |

| O-Arylation | Aryl halide, Catalyst | Aryloxy-phenyl imidazole |

| Esterification | Acyl chloride/anhydride, Base | Phenyl ester of imidazole |

| Mitsunobu Esterification | Carboxylic acid, DEAD, PPh₃ | Phenyl ester of imidazole |

The imidazole ring of this compound offers several positions for modification, including the nitrogen atoms and the carbon atoms at the 4 and 5 positions.

N-Alkylation and N-Arylation: The N-H of the imidazole ring can be readily alkylated or arylated. N-alkylation can be achieved using alkyl halides in the presence of a base. researchgate.netnih.gov The regioselectivity of N-alkylation in unsymmetrical imidazoles can be influenced by steric and electronic factors of both the imidazole substrate and the alkylating agent. otago.ac.nz N-arylation can be accomplished through copper- or palladium-catalyzed cross-coupling reactions with aryl halides or arylboronic acids.

Electrophilic Substitution: The imidazole ring is susceptible to electrophilic substitution, primarily at the C4 and C5 positions. beilstein-journals.org

Halogenation: Halogenation of the imidazole ring can be achieved using various halogenating agents. For instance, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce bromine or chlorine atoms onto the imidazole ring. csic.esgoogle.com

Nitration: Nitration of 2-phenylimidazole (B1217362) can be achieved using nitrating agents like nitronium tetrafluoroborate, which can selectively introduce a nitro group at the 4(5)-position of the imidazole ring. google.compatsnap.com The reaction conditions can be controlled to minimize nitration of the phenyl ring. googleapis.com

The following table summarizes common modification reactions for the imidazole ring.

| Reaction Type | Position(s) | Reagent(s) | Product Type |

| N-Alkylation | N1 | Alkyl halide, Base | 1-Alkyl-2-(3-hydroxyphenyl)imidazole |

| N-Arylation | N1 | Aryl halide, Catalyst | 1-Aryl-2-(3-hydroxyphenyl)imidazole |

| Halogenation | C4/C5 | NBS, NCS | Halo-substituted imidazole derivative |

| Nitration | C4/C5 | Nitronium salt | Nitro-substituted imidazole derivative |

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. jddhs.com For the synthesis of this compound and its derivatives, several green approaches can be considered.

The use of multicomponent reactions, as discussed in section 2.2.1, is inherently a green approach as it improves atom economy and reduces the number of synthetic steps and waste generation. rug.nl

Employing environmentally benign solvents is another key aspect of green chemistry. Water has been utilized as a solvent for the synthesis of benzimidazole (B57391) derivatives, which are structurally related to imidazoles. tandfonline.com The use of catalysts derived from natural and renewable sources is also a promising green strategy.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.gov This technique can be applied to the multicomponent synthesis of imidazole derivatives.

The use of reusable catalysts, such as solid-supported acid catalysts, can also contribute to a more sustainable synthetic process by simplifying product purification and reducing catalyst waste. isca.me These green methodologies offer more sustainable pathways for the production of this compound and its derivatives, aligning with the growing demand for environmentally responsible chemical manufacturing. jocpr.com

Theoretical and Computational Investigations of 3 1h Imidazol 2 Yl Phenol Systems

Quantum Chemical Calculations on 3-(1H-Imidazol-2-yl)phenol and its Derivatives

Quantum chemical calculations have become an indispensable tool for understanding the molecular structure, electronic properties, and reactivity of complex organic molecules, including this compound and its derivatives. These computational methods provide deep insights that complement experimental findings, guiding the design of new molecules with tailored characteristics for applications in materials science and medicinal chemistry.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. By approximating the electron density of a system, DFT calculations can accurately predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic behavior. For imidazole-phenol systems, DFT has been employed to explore their nonlinear optical (NLO) properties, chemical reactivity, and charge transfer characteristics. Methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) are frequently combined with basis sets such as 6-31+G(d,p) to provide a reliable balance between computational cost and accuracy for these types of molecules.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron donor, while the LUMO serves as the electron acceptor. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining a molecule's stability, reactivity, and electronic properties.

In studies of related phenol-imidazole derivatives, the HOMO is typically localized on the electron-rich phenol (B47542) ring, while the LUMO is distributed across the imidazole (B134444) ring and other parts of the π-conjugated system. A small HOMO-LUMO energy gap suggests high chemical reactivity, low kinetic stability, and ease of intramolecular charge transfer, which is often associated with enhanced nonlinear optical (NLO) properties. For instance, theoretical investigations on 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol revealed a low energy gap, which is indicative of its potential as an NLO material.

Table 1: Representative Frontier Molecular Orbital Data for a Phenol-Imidazole Derivative Data based on calculations for 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.45 |

| ELUMO | -2.01 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. The MEP surface displays different colors to represent regions of varying electrostatic potential.

Red/Yellow Regions: Indicate areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these regions are expected around the nitrogen atoms of the imidazole ring and the oxygen atom of the hydroxyl group.

Blue Regions: Represent areas of positive potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around the acidic hydrogen atoms, such as the phenolic proton and the N-H proton of the imidazole ring.

Green Regions: Denote areas of neutral or near-zero potential.

MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and provides insights into how a molecule might interact with biological targets or other reagents.

Intramolecular charge transfer (ICT) is a fundamental process in many organic molecules that possess both electron-donating and electron-accepting moieties connected by a π-conjugated system. In molecules like this compound, the phenol group can act as an electron donor, while the imidazole ring can be part of the π-bridge or acceptor system.

Upon photoexcitation, an electron can be transferred from the donor (HOMO) to the acceptor (LUMO), leading to a significant change in the molecule's dipole moment and influencing its photophysical properties, such as fluorescence. DFT calculations are used to analyze this phenomenon by comparing the electron density distribution in the ground state and the excited state. The results of HOMO-LUMO analysis often show that electronic transitions facilitate a transfer of electron density from the phenol portion to the imidazole portion of the molecule, confirming the presence of ICT. This characteristic is crucial for the development of materials for photonics and optoelectronics.

The three-dimensional structure and conformational preferences of a molecule are critical to its function and properties. For this compound, a key structural feature is the potential for an intramolecular hydrogen bond between the hydroxyl group of the phenol ring and one of the nitrogen atoms of the imidazole ring.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Molecular Modeling and Simulation Studies

Molecular modeling and simulation encompass a broad range of computational techniques, including the quantum chemical methods described above, to study molecules at an atomic level. For systems based on this compound, these studies are instrumental in predicting and rationalizing their chemical behavior and physical properties.

By integrating DFT calculations, FMO analysis, and MEP mapping, researchers can build comprehensive models that explain structure-property relationships. For example, molecular

Molecular Docking for Receptor-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity of the complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions.

In studies of compounds structurally related to this compound, molecular docking has been employed to identify key interactions with various biological targets. For instance, the docking of novel imidazolo-triazole hydroxamic acid derivatives has been performed against the histone deacetylase 2 (HDAC2) receptor. One of the designed molecules, F4, demonstrated a significant binding energy of -8.7 kcal/mol, which was more favorable than the standard inhibitor vorinostat (B1683920) (-7.2 kcal/mol). ajchem-a.com Similarly, a study on 2,4-dichloro-6-(1,4,5-triphenyl-1 H -imidazol-2-yl) phenol, a more complex derivative, investigated its interaction with the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. researchgate.net

The primary interactions governing the binding of such phenol-imidazole scaffolds often involve hydrogen bonds and hydrophobic interactions. The phenolic hydroxyl group and the nitrogen atoms of the imidazole ring are key sites for forming hydrogen bonds with amino acid residues in the receptor's active site. For example, in the docking of certain 1H-3-indolyl derivatives, which share structural motifs, hydrogen bonds were observed with residues such as His181, Gly41, Val45, and Arg184 in the active site of cytochrome c peroxidase. nih.gov The aromatic rings of the phenol and imidazole moieties typically engage in hydrophobic and π-π stacking interactions with aromatic residues of the target protein, further stabilizing the ligand-receptor complex.

| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Imidazolo-triazole hydroxamic acid derivative (F4) | HDAC2 (4LXZ) | -8.7 | Not specified |

| Vorinostat (standard) | HDAC2 (4LXZ) | -7.2 | Not specified |

| (E)-3-phenyl-2-(phenylimino) imidazolidin-4-one (B167674) derivative (Compound 3) | Cytochrome c peroxidase (2X08) | -6.47 | His181, Gly41, Val45, Arg184 |

| Ascorbic acid (reference) | Cytochrome c peroxidase (2X08) | -5.26 | His181, Gly41, Val45, Arg184 |

Molecular Dynamics (MD) Simulations of this compound in Complex Biological Environments

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a ligand-receptor complex over time, offering insights into its stability and conformational changes in a simulated biological environment. ajchem-a.com These simulations are crucial for validating the results of molecular docking and for assessing the durability of the interactions observed.

For derivatives of this compound, MD simulations have been used to confirm the stability of their docked poses within the active sites of target proteins. In the study of 2,4-dichloro-6-(1,4,5-triphenyl-1 H -imidazol-2-yl) phenol complexed with the COVID-19 main protease, a 100 ns MD simulation was conducted. researchgate.nettandfonline.com The stability of the complex was evaluated by analyzing the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD profile indicates that the ligand remains securely bound within the active site without significant conformational changes.

Another important parameter analyzed in MD simulations is the root-mean-square fluctuation (RMSF), which measures the flexibility of individual amino acid residues in the protein. ajchem-a.com Analysis of RMSF can reveal which parts of the protein are most affected by the binding of the ligand. In the case of imidazolo-triazole hydroxamic acid derivatives, MD simulations were performed to determine the RMSD, RMSF, solvent accessible surface area (SASA), and the number of hydrogen bonds, all of which contribute to understanding the stability and interaction dynamics of the ligand-receptor complex. ajchem-a.com For instance, the average RMSD values for the F2-4LXZ and F3-4LXZ complexes were found to be 1.86 Å and 1.62 Å, respectively, indicating stable binding with the HDAC2 receptor. ajchem-a.com

| Complex | Simulation Length (ns) | Average RMSD (Å) | Key Stability Observations |

|---|---|---|---|

| 2,4-dichloro-6-(1,4,5-triphenyl-1 H -imidazol-2-yl) phenol with COVID-19 Mpro | 100 | Not specified | Stable conformation and binding pattern confirmed. tandfonline.com |

| Imidazolo-triazole hydroxamic acid derivative (F2) with HDAC2 (4LXZ) | Not specified | 1.86 | Complex was perfectly intermingled with the apoenzyme. ajchem-a.com |

| Imidazolo-triazole hydroxamic acid derivative (F3) with HDAC2 (4LXZ) | Not specified | 1.62 | Complex was perfectly intermingled with the apoenzyme. ajchem-a.com |

Predictive Studies on Structure-Activity Relationships (SAR) through Computational Methods

Predictive studies on structure-activity relationships (SAR) using computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are vital for optimizing lead compounds. These methods aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For imidazole-based compounds, QSAR studies have been instrumental in identifying the key structural features that govern their therapeutic effects. For example, a 3D-QSAR study on a series of non-covalent proteasome inhibitors with phenol ether scaffolds generated robust models (CoMFA and CoMSIA) that provided insights into the structural requirements for enhanced biological activity. explorationpub.com These models can be visualized as contour maps that indicate regions where modifications to the molecule's steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in activity.

In a study of novel 1H-3-indolyl derivatives with antioxidant activity, 2D-QSAR modeling was performed to guide the synthesis of more potent compounds. mdpi.com The developed QSAR models can be used to predict the activity of yet-unsynthesized analogs, thereby prioritizing the synthetic efforts towards the most promising candidates. The insights gained from such studies are crucial for the rational design of new derivatives of this compound with improved efficacy and selectivity for specific biological targets. The predictive power of these models is often validated by their ability to accurately forecast the activity of a test set of compounds that were not used in the model's development.

Coordination Chemistry and Metallosupramolecular Systems of 3 1h Imidazol 2 Yl Phenol As a Ligand

Design and Synthesis of Metal Complexes with 3-(1H-Imidazol-2-yl)phenol and its Analogues

The synthesis of metal complexes utilizing this compound and its analogues typically involves the reaction of the pro-ligand with a suitable metal salt in an appropriate solvent. The design strategy often focuses on modifying the imidazole (B134444) or phenol (B47542) rings to tune the electronic and steric properties of the ligand, thereby influencing the geometry and reactivity of the resulting metal complex.

A common synthetic approach involves the condensation reaction of a precursor aldehyde with other reagents in the presence of ammonium (B1175870) acetate (B1210297) to form the imidazole-phenol ligand. researchgate.net For instance, ligands such as 2'-(4',6'-di-tert-butylhydroxyphenyl)-4,5-diphenyl imidazole (LH) are designed with bulky substituents on the phenol ring to prevent unwanted radical coupling reactions. rsc.org The synthesis of the corresponding metal complexes is then achieved by reacting the ligand with metal salts like ZnCl₂, CrCl₃·6H₂O, or MnCl₂·4H₂O in a solvent such as hot ethanol (B145695). The mixture is typically refluxed for several hours, after which the complex precipitates upon cooling and can be collected by filtration. nih.gov

The general procedure for the preparation of these metal complexes can be summarized as follows:

Dissolution of the imidazole-phenol ligand in a suitable solvent, often hot ethanol.

Addition of a stoichiometric amount of the desired metal salt (e.g., chlorides, acetates, or nitrates).

Refluxing the reaction mixture for a period ranging from a few hours to several hours to ensure complete complexation. nih.govresearchgate.net

Cooling the solution to allow the metal complex to crystallize or precipitate.

Isolation of the solid product by filtration, followed by washing with appropriate solvents (e.g., ethanol, ether) to remove unreacted starting materials. nih.gov

Drying the final product, often under vacuum over a desiccant like anhydrous CaCl₂. nih.gov

This methodology has been successfully applied to synthesize a range of transition metal complexes, including those of Cu(II), Zn(II), Co(II), and Mn(II). rsc.orgnih.govacademie-sciences.fr

Structural Elucidation of Coordination Geometries and Bonding Modes in Metal-Imidazole-Phenol Complexes

The structural characterization of metal complexes derived from imidazole-phenol ligands is crucial for understanding their properties. Single-crystal X-ray diffraction is the definitive method for elucidating the precise coordination geometry, bond lengths, and bond angles. Spectroscopic techniques such as FT-IR, UV-Vis, and NMR, along with elemental analysis and mass spectrometry, are also employed to confirm the structure and coordination. uomustansiriyah.edu.iqrsc.orgnih.gov

Complexes synthesized with 2-(1H-imidazol-2-yl)phenol-based ligands frequently exhibit distorted tetrahedral or octahedral geometries, depending on the metal ion and the stoichiometry of the ligand. academie-sciences.fr For example, in several cobalt(II) complexes, the metal center is found in a distorted tetrahedral environment, coordinated by two bidentate N,O ligands. academie-sciences.fr Similarly, zinc(II) and copper(II) complexes with related ligands have been shown to possess an N₂O₂-coordination sphere, where the geometry can vary depending on the metal and co-crystallized solvent molecules. rsc.org In some cases, the coordination environment can be described as pseudo-octahedral, particularly when solvent molecules or other co-ligands occupy the axial positions. nih.gov

| Metal Ion | Ligand | Coordination Geometry | Key Structural Features |

| Co(II) | 2-(4,5-diphenyl-1H-imidazol-2-yl)phenol derivative | Distorted Tetrahedral | N₂O₂ coordination sphere from two bidentate ligands. academie-sciences.fr |

| Cu(II) | 2'-(4',6'-di-tert-butylhydroxyphenyl)-4,5-diphenyl imidazole | Variable (e.g., N₂O₂) | Geometry influenced by co-crystallized solvent. rsc.org |

| Zn(II) | 2'-(4',6'-di-tert-butylhydroxyphenyl)-4,5-diphenyl imidazole | N₂O₂ coordination sphere | Geometry varies with the nature of the co-crystallized solvent. rsc.org |

| Mn(III) | Schiff base from 2-hydroxy-3-methoxy-5-methylbenzaldehyde | Pseudo-octahedral | Equatorial plane from N₂O₂ donors; axial sites occupied by aqua or pseudohalide ligands. nih.gov |

The defining feature of these complexes is the chelation of the metal ion by the imidazole-phenol ligand in a bidentate fashion, involving the imine nitrogen of the imidazole ring and the oxygen atom of the deprotonated phenol group. This N,O-coordination mode is consistently observed across various metal complexes.

X-ray crystallography provides direct evidence of this bonding mode, showing the simultaneous connection of both the nitrogen and oxygen atoms to the metal center, forming a stable five- or six-membered chelate ring. rsc.orgacademie-sciences.fr The bond lengths between the metal and the donor atoms (M-N and M-O) are characteristic of such coordination. For instance, in a cobalt(II) complex with a 2-(4,5-diphenyl-1H-imidazol-2-yl)phenol derivative, the coordination sphere is established by the phenolate (B1203915) oxygen atoms and the imidazole nitrogen atoms of two ligand fragments. academie-sciences.fr

FT-IR spectroscopy offers further confirmation. The spectrum of the free ligand typically shows a broad band corresponding to the phenolic O-H stretch. Upon complexation and deprotonation of the phenol group, this band disappears, and a new band corresponding to the M-O bond may appear at lower frequencies. Similarly, a shift in the C=N stretching vibration of the imidazole ring to a different frequency upon coordination indicates the involvement of the imidazole nitrogen in bonding to the metal ion. nih.gov

Investigation of Magnetic Properties in Metal-3-(1H-Imidazol-2-yl)phenol Complexes

The magnetic properties of metal complexes with imidazole-phenol ligands are of significant interest, particularly for transition metals with unpaired d-electrons like Co(II) and Fe(II). These properties are typically investigated using techniques such as magnetic susceptibility measurements and electron paramagnetic resonance (EPR) spectroscopy. rsc.orgrsc.org

Studies on mononuclear cobalt(II) complexes with 2-(1H-imidazol-2-yl)phenol-based ligands have revealed the presence of high-spin Co(II) ions. academie-sciences.fr The magnetic behavior of these complexes is often characterized by a considerable zero-field splitting (ZFS), which arises from the interaction of the electron spin with the electric field generated by the surrounding ligands. The magnitude of the ZFS parameter, D, is highly sensitive to the distortion of the coordination geometry from ideal symmetry (e.g., tetrahedral or octahedral). academie-sciences.fr For instance, in a series of distorted tetrahedral cobalt(II) complexes, the ZFS was found to be on the order of D = –35 to –41 cm⁻¹. academie-sciences.fr Such large, negative D values are indicative of significant magnetic anisotropy, a prerequisite for slow magnetic relaxation. berkeley.edu

| Complex | Metal Ion State | Magnetic Property | Zero-Field Splitting (D) |

| [Co(L¹)₂] | Co(II) High-Spin | Significant magnetic anisotropy | ~ –35 cm⁻¹ |

| [Co(L²)₂] | Co(II) High-Spin | Significant magnetic anisotropy | ~ –41 cm⁻¹ |

| L¹ and L² represent different 2-(1H-imidazol-2-yl)phenol based ligands. |

Data sourced from studies on analogous compounds. academie-sciences.fr

Complexes that exhibit significant magnetic anisotropy and a high-spin ground state are candidates for single-molecule magnets (SMMs). These molecules can retain their magnetization after the removal of an external magnetic field, a phenomenon known as slow magnetic relaxation. rsc.org This property is typically probed by alternating current (AC) magnetic susceptibility measurements.

For mononuclear tetrahedral cobalt(II) complexes with 2-(1H-imidazol-2-yl)phenol-based ligands, AC susceptibility data collected in the presence of an applied direct current (DC) field reveal slow magnetic relaxation. academie-sciences.fr This is observed as frequency-dependent out-of-phase (χ'') signals, which is a characteristic signature of SMM behavior. The slow relaxation is attributed to the large and negative zero-field splitting (D), which creates an energy barrier for the reversal of the spin orientation. academie-sciences.frberkeley.edu The application of a DC field is often necessary to suppress quantum tunneling of magnetization, which can otherwise provide a fast relaxation pathway. berkeley.edu

Catalytic Applications of Metal-3-(1H-Imidazol-2-yl)phenol Complexes

Metal complexes derived from imidazole-containing ligands have been extensively explored as catalysts in a variety of organic transformations. The metal center acts as the active site, while the ligand framework can be tuned to optimize catalytic activity, selectivity, and stability. N-heterocyclic carbene (NHC) metal complexes, which are structurally related, are particularly well-known for their catalytic prowess. nih.gov

Suzuki-Miyaura Coupling: Palladium complexes featuring imidazole-based ligands have proven to be effective catalysts for the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. mdpi.commdpi.com This reaction typically involves the coupling of an organoboron reagent with an organic halide or sulfonate. nih.gov Well-defined N-heterocyclic carbene-palladium(II)-imidazole complexes have been successfully used to catalyze the coupling of aryl sulfonates (including tosylates and mesylates) with arylboronic acids, producing biaryl compounds in good to high yields. nih.govacs.org The imidazole-based ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination steps. mdpi.com The use of these complexes provides an alternative to traditional phosphine-based catalysts, often offering greater stability. nih.gov

Olefin Epoxidation: Manganese complexes, including those with Schiff base ligands structurally similar to imidazole-phenol systems, have demonstrated catalytic activity in the oxidation of various organic substrates. nih.gov For example, mononuclear Mn(III) complexes have been shown to effectively catalyze the aerobic oxidation of substrates like styrene (B11656) to its corresponding oxirane (epoxide). nih.gov The proposed mechanism involves the formation of a complex-substrate aggregate, followed by an intramolecular electron transfer process. While direct examples using this compound complexes for olefin epoxidation are less common in the reviewed literature, the proven efficacy of related manganese and iron complexes in oxidation catalysis suggests their potential in this application.

Catalyst Design Principles based on Imidazole-Phenol Ligand Systems

The design of catalysts based on imidazole-phenol ligands like this compound is fundamentally rooted in the bifunctional nature of the ligand. This bifunctionality allows for the modulation of the electronic and steric environment around a coordinated metal center, which in turn dictates the catalytic activity and selectivity. Key principles in this design process include the exploitation of proton-coupled electron transfer (PCET), the engineering of the ligand backbone to control steric and electronic effects, and the strategic use of the ligand's coordination modes to create specific catalytic pockets.

A pivotal concept in the function of many catalysts derived from phenol-imidazole systems is Proton-Coupled Electron Transfer (PCET). This process, where both a proton and an electron are transferred in a concerted or stepwise manner, is fundamental to many enzymatic and synthetic catalytic cycles. In ligands such as this compound, the phenol acts as a proton donor and the imidazole can act as a proton acceptor or a secondary coordination site. This intramolecular proton transfer capability is crucial for activating substrates and stabilizing intermediates in catalytic reactions. The efficiency of PCET can be tuned by modifying the electronic properties of the ligand through the introduction of electron-donating or electron-withdrawing substituents, which alters the pKa of both the phenolic proton and the imidazolium (B1220033) ion.

The positioning of the hydroxyl group on the phenyl ring significantly influences the ligand's coordination chemistry and, consequently, the catalyst's properties. While much research has focused on ortho-substituted phenol-imidazole ligands which readily form stable chelate rings with metal ions, the meta-position of the hydroxyl group in this compound presents distinct possibilities for catalyst design. This arrangement can lead to the formation of polynuclear or metallosupramolecular structures where the ligand bridges multiple metal centers. Such structures can exhibit cooperative catalytic effects, where the proximity of metal centers facilitates multi-electron redox processes or the simultaneous activation of multiple substrates.

The steric and electronic effects of the ligand framework are critical design parameters. The introduction of bulky substituents on either the imidazole or the phenol ring can create a sterically hindered environment around the metal center. This can be exploited to control the selectivity of a catalytic reaction, for instance, by favoring the approach of a smaller substrate over a larger one. Electronically, the substituents on the aromatic rings can modulate the electron density at the metal center, thereby influencing its redox potential and Lewis acidity. This fine-tuning is essential for optimizing the catalyst's activity for a specific transformation.

The imidazole moiety itself is a versatile component in catalyst design. It can act as a general base in catalysis, facilitating reactions such as ester hydrolysis. The presence of a neighboring hydroxyl group can influence this catalytic activity, although the extent of this influence is dependent on the specific reaction and the geometry of the transition state. Furthermore, the imidazole ring can be N-functionalized to introduce additional donor atoms or chiral centers, leading to the development of multifunctional or asymmetric catalysts.

In the context of metallosupramolecular chemistry, this compound can act as a building block for the construction of complex, well-defined architectures. The directionality of the N-donor from the imidazole and the potential for bridging through the phenolate oxygen allows for the self-assembly of discrete coordination cages or extended metal-organic frameworks (MOFs). The cavities and channels within these structures can serve as size- and shape-selective catalytic reactors, mimicking the active sites of enzymes.

While specific catalytic applications of metal complexes derived from this compound are an emerging area of research, the foundational principles derived from related imidazole-phenol systems provide a strong basis for their rational design. The strategic manipulation of the ligand's electronic and steric properties, coupled with an understanding of its coordination behavior, will undoubtedly lead to the development of novel and efficient catalysts for a wide range of chemical transformations.

Research Findings on Imidazole-Phenol Based Catalysts

| Ligand System | Metal Center(s) | Catalytic Application | Key Design Principle Investigated |

| 2-(imidazol-2-yl)phenol derivatives | Zn, Cu, Ni, Co, Pb | Coupling of CO2 and epoxides | Influence of metal center and ligand substituents on catalytic activity. rsc.org |

| Bimetallic imidazole-based phenolate ligands | Nickel | Copolymerization of CO2 and epoxides | Cooperative catalysis in bimetallic systems. |

| General Imidazole and Hydroxyl systems | - | Ester Hydrolysis | General base catalysis by imidazole and the influence of a neighboring hydroxyl group. psu.edu |

| Phenol-imidazole compounds | - | Proton-Coupled Electron Transfer studies | Elucidation of the fundamental principles of PCET. |

Pharmacological and Biological Research on 3 1h Imidazol 2 Yl Phenol Derivatives

Enzyme Inhibitory Activities and Mechanism of Action

Derivatives of 3-(1H-imidazol-2-yl)phenol have been investigated as inhibitors of several key enzymes implicated in human diseases. The unique structural features of this scaffold allow for targeted interactions within the active sites or allosteric sites of enzymes, leading to the modulation of their catalytic activity.

Targeting Specific Enzymes (e.g., p97/VCP ATPase)

Recent research has identified derivatives of this compound as potent inhibitors of the p97/VCP (Valosin-Containing Protein) ATPase, a critical enzyme in protein quality control pathways. A series of N-(3-(1H-imidazol-2-yl)phenyl)-3-phenylpropionamide derivatives have been synthesized and evaluated as covalent inhibitors of p97. nih.gov These compounds were developed from a scaffold containing a benpropargylamide coupled with an imidazole (B134444). nih.gov Through several rounds of optimization, researchers have identified highly potent covalent inhibitors that target the C522 residue of p97. nih.gov A chemical proteomics study confirmed that these newly synthesized compounds maintain selectivity for p97 within the complex environment of the whole proteome. nih.gov This line of research offers a promising avenue for the development of novel therapeutics that target p97, which is implicated in various diseases, including cancer. nih.gov

Inhibition of Hydrolase Enzymes (e.g., Acetylcholinesterase, Butyrylcholinesterase, α-Glycosidase, Urease)

Derivatives of this compound have demonstrated significant inhibitory activity against a range of hydrolase enzymes.

Acetylcholinesterase and Butyrylcholinesterase: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for managing Alzheimer's disease. Benzimidazole (B57391) derivatives, which are structurally related to this compound, have shown promise in this area. A series of N-{2-[2-(1H-benzimidazole-2-yl)phenoxy]ethyl} substituted amine derivatives were synthesized and evaluated for their cholinesterase inhibitory activity. While these compounds showed moderate AChE inhibition, many displayed remarkable and selective BuChE inhibitory activity. bohrium.com For instance, one of the most active compounds in the series demonstrated potent and selective BuChE inhibition. bohrium.com This shift in selectivity from AChE to BuChE was attributed to the change in the position of the aminoethoxy side chain on the phenylbenzimidazole scaffold. bohrium.com

Table 1: Cholinesterase Inhibitory Activity of Selected Imidazole and Benzimidazole Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Compound 12 | Acetylcholinesterase | 17.41 ± 0.22 |

| Compound 1 | Butyrylcholinesterase | 0.12 ± 0.09 |

| Compound 7 | Butyrylcholinesterase | 0.38 ± 0.01 |

| Compound 3d | Butyrylcholinesterase | Most active in series |

α-Glycosidase: α-Glucosidase inhibitors are used to manage postprandial hyperglycemia in diabetic patients. Phenolic compounds are known to be effective inhibitors of α-glucosidase. nih.govfrontiersin.orgnih.gov A study on phenolic acid amides with an L-amino acid moiety revealed potent α-glucosidase inhibitory activities, with some compounds exhibiting significantly higher potency than the standard drug, acarbose. rsc.org For example, N-(4-hydroxyl-phenylpropenoyl)-L-alanine and N-(4-hydroxyl-phenylpropenoyl)-L-methionine showed IC₅₀ values of 0.04 mM, compared to 1.70 mM for acarbose. rsc.org The inhibitory mechanism was identified as mixed-type. rsc.org These findings suggest that the phenolic moiety, a key component of this compound, is crucial for this inhibitory activity.

Table 2: α-Glucosidase Inhibitory Activity of Phenolic Acid Amides

| Compound | IC₅₀ (mM) |

|---|---|

| N-(4-hydroxyl-phenylpropenoyl)-L-alanine (c2) | 0.04 |

| N-(4-hydroxyl-phenylpropenoyl)-L-methionine (c8) | 0.04 |

| Acarbose (Standard) | 1.70 |

Urease: Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. Imidazole and its derivatives have been identified as potential urease inhibitors. nih.govnih.gov Furan chalcones containing imidazole moieties have shown excellent urease inhibition, with some derivatives being more potent than the reference drug thiourea. nih.gov For example, 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2–propen-1-one and 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one exhibited IC₅₀ values of 16.13 ± 2.45 μM and 18.75 ± 0.85 μM, respectively, compared to 21.25 ± 0.15 μM for thiourea. nih.gov

Table 3: Urease Inhibitory Activity of Furan Chalcone Derivatives

| Compound | IC₅₀ (µM) |

|---|---|

| 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2–propen-1-one (4h) | 16.13 ± 2.45 |

| 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one (4s) | 18.75 ± 0.85 |

| Thiourea (Standard) | 21.25 ± 0.15 |

Antimicrobial Efficacy of this compound Analogues

Analogues of this compound have been extensively studied for their antimicrobial properties, demonstrating a broad spectrum of activity against various pathogenic bacteria and fungi.

Antibacterial Spectrum and Potency

Imidazole-containing compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, a series of 4-(biphenyl-4-yl)-2-substituted-1H-imidazole derivatives were synthesized and screened for their antibacterial activity. ijpbr.in Compounds such as 4-(biphenyl-4-yl)-2-(3-chlorophenyl)-1H-imidazole and 4-(biphenyl-4-yl)-2-(4-methoxyphenyl)-1H-imidazole displayed notable activity against E. coli, B. subtilis, and K. pneumoniae. ijpbr.in Furthermore, triaryl benzimidazoles have emerged as a new class of antibacterial agents effective against resistant pathogens, with some compounds showing MIC values in the range of 0.5–4 μg/mL against multidrug-resistant Staphylococci and Enterococci species. acs.org

Table 4: Antibacterial Activity (MIC, µg/mL) of Selected Imidazole Derivatives

| Compound | E. coli | B. subtilis | K. pneumoniae | S. aureus |

|---|---|---|---|---|

| 4-(biphenyl-4-yl)-2-(3-chlorophenyl)-1H-imidazole (3iv) | Notable Activity | Notable Activity | Notable Activity | - |

| 4-(biphenyl-4-yl)-2-(4-methoxyphenyl)-1H-imidazole (3x) | Notable Activity | Notable Activity | Notable Activity | - |

| Triaryl Benzimidazole 13 | - | - | - | 0.25 - 2 |

| Triaryl Benzimidazole 14 | - | - | - | 0.25 - 2 |

Antifungal Spectrum and Potency

The imidazole scaffold is a well-established pharmacophore in antifungal drug design. Numerous derivatives of this compound have been synthesized and have shown potent antifungal activity. A series of 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol esters were evaluated for their anti-Candida potential. nih.gov One of the most active compounds, 3-(1H-imidazol-1-yl)-1-phenylpropyl 3,4-dichlorobenzoate (B1239242), exhibited a MIC value of 0.0833 μmol/mL against Candida albicans, which was significantly more potent than the standard drug fluconazole (B54011) (MIC >1.6325 μmol/mL). nih.gov Another study on 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives also reported compounds with very low MIC values against C. albicans, with one derivative showing a MIC of 0.125 μg/mL. researchgate.net

Table 5: Antifungal Activity (MIC) of Selected Imidazole Derivatives against Candida albicans

| Compound | MIC |

|---|---|

| 3-(1H-imidazol-1-yl)-1-phenylpropyl 3,4-dichlorobenzoate (5a) | 0.0833 µmol/mL |

| 2-(1H-imidazol-1-yl)-1-phenylethanol derivative (15) | 0.125 µg/mL |

| Fluconazole (Standard) | >1.6325 µmol/mL |

Antioxidant Properties and Redox Modulation Studies

The phenolic hydroxyl group in this compound and its derivatives plays a crucial role in their antioxidant activity. These compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS). The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging assays. mdpi.come3s-conferences.org

Studies on (hydroxyphenyliminomethyl)phenols, which are structurally related to the core scaffold, have shown that the number and position of hydroxyl groups significantly influence their antioxidant efficiency. mdpi.com Derivatives with three hydroxyl groups in the benzylidene portion of the molecule were found to be the most effective antioxidants. mdpi.com This highlights the importance of the phenolic moiety in conferring antioxidant properties. The ability of these compounds to modulate redox status suggests their potential therapeutic application in conditions associated with oxidative stress.

Table 6: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(3-(1H-imidazol-2-yl)phenyl)-3-phenylpropionamide |

| N-{2-[2-(1H-benzimidazole-2-yl)phenoxy]ethyl} substituted amines |

| N-(4-hydroxyl-phenylpropenoyl)-L-alanine |

| N-(4-hydroxyl-phenylpropenoyl)-L-methionine |

| 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2–propen-1-one |

| 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one |

| 4-(biphenyl-4-yl)-2-(3-chlorophenyl)-1H-imidazole |

| 4-(biphenyl-4-yl)-2-(4-methoxyphenyl)-1H-imidazole |

| Triaryl Benzimidazoles |

| 3-(1H-imidazol-1-yl)-1-phenylpropyl 3,4-dichlorobenzoate |

| 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives |

| (Hydroxyphenyliminomethyl)phenols |

| Acarbose |

| Thiourea |

Exploration of Anticancer Potential and Related Biological Pathways

The imidazole nucleus is a key structural component in several established anticancer drugs, and its derivatives are a significant focus of oncological research. nih.gov Compounds containing an imidazole ring exhibit a wide range of pharmacological activities, attributed to their ability to interact with various biological targets. nih.gov When combined with a phenolic group, these derivatives show potential for enhanced cytotoxic effects against cancer cells.

Research has shown that imidazole derivatives can exert their anticancer effects through multiple biological pathways. One primary mechanism is the inhibition of DNA topoisomerases, enzymes that are crucial for managing the topology of DNA during replication and transcription. nih.gov By inhibiting these enzymes, certain imidazole derivatives can lead to cell cycle arrest and apoptosis in cancer cells. nih.gov Another significant pathway involves the inhibition of angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. nih.gov Some imidazole-containing compounds target key enzymes in this process, such as Focal Adhesion Kinase (FAK), which is often overexpressed in various cancers. nih.gov

Furthermore, derivatives of imidazole have been investigated as inhibitors of specific kinases, such as tyrosine kinases, which play a critical role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. nih.gov For instance, certain diphenylimidazo-quinoxalinamine derivatives have shown notable potency against the K562 human leukemia cell line. nih.gov Studies on phenol (B47542) derivatives have also highlighted their ability to induce apoptosis and inhibit cell migration in cancer cell lines like human osteosarcoma (U2OS). eurekaselect.comresearchgate.net One study on a tetrahydroquinoline derivative containing a phenol group identified a strong inhibitory response, with an IC50 value of 50.5 ± 3.8 µM, triggering cell death through apoptosis. eurekaselect.comresearchgate.net The combination of the imidazole scaffold with phenolic moieties presents a promising strategy for developing novel anticancer agents that can act on multiple fronts within cancer biology.

Antimalarial Activity Studies and Efficacy

The global challenge of malaria, exacerbated by the rise of drug-resistant parasite strains, necessitates the discovery of novel antimalarial agents. Derivatives incorporating both imidazole and phenol functionalities have emerged as a promising area of research. These compounds have demonstrated activity against multiple stages of the Plasmodium falciparum life cycle, which is a critical attribute for an effective antimalarial drug. up.ac.zafrontiersin.org

A novel series of benzimidazole derivatives featuring phenolic Mannich base side chains has shown potent dual-stage activity, targeting both the asexual blood stages and the sexual stages of the parasite. up.ac.za This dual action is vital for not only treating the symptoms of malaria (by targeting the asexual stages) but also for preventing its transmission (by targeting the sexual stages). Structure-activity relationship (SAR) studies revealed that 1-benzylbenzimidazole analogues possessed sub-micromolar activity against both stages. up.ac.za

The mechanism of action for these compounds is multifaceted. They have been shown to inhibit hemozoin formation, a crucial detoxification process for the parasite which prevents the buildup of toxic heme released from digested hemoglobin. up.ac.za Additionally, these derivatives can inhibit microtubule formation in the parasite, disrupting essential cellular processes. up.ac.za In vivo studies in mice infected with P. berghei demonstrated high efficacy, with a leading compound achieving a 98% reduction in parasitemia when administered orally. up.ac.za Furthermore, a trisubstituted imidazole compound, MMV030084, was identified in a phenotypic screen as a multi-stage active compound with nanomolar potency against asexual and sexual blood stages of P. falciparum and the liver stage of P. berghei. frontiersin.org

Corrosion Inhibition Studies of Imidazole-Phenol Derivatives

Beyond their biomedical applications, imidazole-phenol derivatives have proven to be highly effective corrosion inhibitors, particularly for protecting mild steel in acidic environments. bohrium.comresearchgate.netnih.gov Corrosion is a significant industrial problem, and organic inhibitors are a practical and cost-effective solution. bohrium.com The efficacy of these compounds stems from their molecular structure, which includes heteroatoms like nitrogen and oxygen, aromatic rings, and polar functional groups. nih.gov These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier against the corrosive medium. nih.govresearchgate.net

The inhibition mechanism involves the adsorption of the imidazole derivatives onto the steel surface, which can occur through physical (electrostatic) or chemical interactions. nih.gov This adsorption blocks the active corrosion sites on the metal. Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that these compounds often act as mixed-type inhibitors, meaning they reduce both the anodic and cathodic reactions of the corrosion process. bohrium.comresearchgate.net

The inhibition efficiency (IE%) of these derivatives increases with their concentration. For example, studies on compounds like 2-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol (IM-OH) and its methoxy-substituted analogue (IM-OCH3) demonstrated high inhibition efficiencies, reaching up to 97.7% and 98.9% respectively, at a concentration of 10⁻³ M in a 0.5 M H₂SO₄ solution. bohrium.com The adsorption of these inhibitors on the mild steel surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of inhibitor molecules on the metal. mdpi.com

Interactive Data Table: Corrosion Inhibition Efficiency of Imidazole Derivatives This table summarizes the performance of different imidazole-phenol derivatives as corrosion inhibitors for mild steel in an acidic medium (0.5 M H₂SO₄).

| Compound Name | Abbreviation | Concentration (M) | Inhibition Efficiency (IE%) |

| 2-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol | IM-OH | 10⁻³ | 97.7 |

| 1,4,5-triphenyl-2-(4-methoxyphenyl)-1H-imidazole | IM-OCH₃ | 10⁻³ | 98.9 |

| 3-methoxy-4-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol | IM-H | 10⁻³ | 88.9 |

| 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole | IM-Cl | 10⁻³ | 96.0 |

| 1,4,5-triphenyl-2-(p-tolyl)-1H-imidazole | IM-CH₃ | 10⁻³ | 91.0 |

Materials Science Applications of 3 1h Imidazol 2 Yl Phenol Architectures

Development of Fluorescent Probes and Optical Materials Based on 3-(1H-Imidazol-2-yl)phenol

The imidazole-phenol framework is a cornerstone for designing advanced fluorescent probes and optical materials. The interplay between the acidic phenol (B47542) proton and the nitrogen atoms of the imidazole (B134444) ring facilitates unique photophysical phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT). This process, along with others like Aggregation-Induced Emission (AIE), allows for the development of highly sensitive and selective sensors.

Researchers have synthesized various imidazole-based fluorescent receptors for detecting specific anions. nih.gov For instance, certain probes exhibit a color change from yellow to orange or pink in the presence of fluoride, acetate (B1210297), and cyanide ions, accompanied by a significant red shift in their intramolecular charge transfer (ICT) band. nih.gov This response enables both colorimetric and fluorometric detection.

Furthermore, a novel green-emitting fluorescent sensor based on a phenanthrene[9,10-d]imidazole-phenol structure has been developed for the "turn-on" detection of copper ions (Cu²⁺). rsc.org This sensor cleverly combines ESIPT and AIE mechanisms to achieve a large Stokes shift of 182 nm, enhancing its practical utility. rsc.org Imidazole derivatives also serve as effective pH sensors. A probe designed from 2,6-diformyl-4-methylphenol and a benzimidazole (B57391) derivative shows a 36-fold increase in fluorescence intensity as the pH rises from 5.0 to 8.5, making it suitable for monitoring intracellular hydrogen ion concentrations in living cells. researchgate.net The coordination of 2-(imidazole-2-yl)phenol ligands to zinc(II) ions has also been studied, with some resulting complexes showing an enhancement of fluorescent intensity, demonstrating their potential as sensors for metal ions. acs.org

Application in Organic Light-Emitting Diodes (OLEDs)

Imidazole derivatives are critical components in the advancement of Organic Light-Emitting Diode (OLED) technology. tandfonline.com Their strong electron-withdrawing nature, excellent thermal stability, and favorable photoluminescence properties make them highly suitable for use as emitters, host materials, and electron-transporting materials (ETMs) in OLED devices. tandfonline.com The imidazole moiety's stability at high temperatures (up to 400°C) is particularly advantageous for the fabrication of durable OLEDs. tandfonline.com

Compounds such as 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol are specifically noted for their utility in preparing organic light-emitting diodes. medchemexpress.com The versatility of the imidazole core allows for molecular modifications to fine-tune the electrochemical and photophysical properties, which is crucial for optimizing device performance. For example, by designing molecules with a moderately twisted donor-acceptor structure, researchers can optimize the balance between locally excited (LE) and charge-transfer (CT) excitons, leading to more efficient light emission. researchgate.net The ability to engineer imidazole derivatives allows for the development of materials with high fluorescence quantum yields in the solid state, a key requirement for efficient non-doped OLEDs. tandfonline.com

Chemical Sensor Development, including Humidity Sensors

The unique chemical structure of imidazole-phenol derivatives makes them excellent candidates for chemical sensor development, particularly for humidity sensing. The nitrogen sites (N and NH) within the imidazole ring and the hydroxyl (OH) group of the phenol can interact with water molecules through hydrogen bonding. researchgate.netresearchgate.net This interaction alters the electrical properties of the material, such as capacitance and resistance, providing a basis for sensing.

A derivative, 2-(4, 5-Diphenyl-1H-Imidazole-2-yl)phenol, has been successfully employed as the active sensing material in a surface-type humidity sensor. researchgate.netresearchgate.net The sensor is fabricated by depositing the material between two electrodes. researchgate.net The surface morphology of the deposited material, which includes rectangular-shaped flakes, voids, and pores, provides a large surface area for water molecules to be accommodated, enhancing the sensor's sensitivity. researchgate.net

The sensing mechanism is based on the interaction of water molecules with the active sites on the compound, which modulates the dielectric properties and charge transport. researchgate.netresearchgate.net At higher humidity levels, more water molecules are adsorbed, leading to a significant increase in the device's capacitance. The performance of such a sensor is detailed in the table below.

| Performance Metric | Value | Conditions |

| Capacitance Change | 7.43 pF to 16.48 pF | 45-95% RH @ 10 kHz |

| Capacitance Change | 10.1 pF to 378 pF | 45-95% RH @ 1 kHz |

| Response Time | 34 seconds | - |

| Recovery Time | 6 seconds | - |

| Hysteresis | Low | - |

| Dielectric Constant (k) | ~1.4 | - |

| Data sourced from studies on 2-(4, 5-Diphenyl-1H-Imidazole-2-yl)phenol based sensors. researchgate.net |

This high sensitivity, low hysteresis, and relatively fast response and recovery time demonstrate the potential of these materials for fabricating effective and reliable humidity sensors. researchgate.net

Research into Non-Linear Optical (NLO) Material Properties

π-conjugated organic materials featuring imidazole-phenol structures have attracted significant attention for their promising non-linear optical (NLO) properties. These materials are of interest for applications in photonic technologies like optical switching and data storage. semanticscholar.org The NLO response in these organic molecules arises from the ease of polarizability of the mobile π-electrons across the molecular structure. semanticscholar.org

The compound 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol has been a subject of both experimental and theoretical NLO studies. semanticscholar.orgresearchgate.net Theoretical investigations using Density Functional Theory (DFT) show that this molecule possesses a low HOMO-LUMO energy gap, a high total dipole moment, and significant hyperpolarizabilities (β and γ), which are key indicators of NLO activity. semanticscholar.orgresearchgate.net

Experimental verification using the Z-scan technique has confirmed the NLO properties of this compound. semanticscholar.orgresearchgate.net The negative sign of the non-linear refractive index (n₂) indicates a self-defocusing nonlinearity. researchgate.net The high values of its NLO coefficients suggest its potential as an effective material for optical limiting, which is crucial for protecting sensitive optical instruments and human eyes from high-intensity laser radiation. semanticscholar.org

| NLO Property | Measured Value |

| Non-linear Absorption Coefficient (β) | 4.044 × 10⁻¹ cm W⁻¹ |

| Non-linear Refractive Index (n₂) | 2.89 × 10⁻⁶ cm² W⁻¹ |

| Third-order Susceptibility (χ⁽³⁾) | 2.2627 × 10⁻⁶ esu |

| Data obtained for 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol. semanticscholar.orgresearchgate.net |

The strong third-order NLO response of this imidazole-phenol derivative underscores its potential for use in advanced photonic devices. researchgate.net

Advanced Analytical Methodologies for 3 1h Imidazol 2 Yl Phenol Characterization and Detection

Spectroscopic Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance Spectroscopy, Infrared Spectroscopy, Mass Spectrometry, Ultraviolet-Visible Spectroscopy)

Spectroscopic methods are fundamental tools for the elucidation of the molecular structure of 3-(1H-imidazol-2-yl)phenol, providing detailed information about its atomic connectivity and chemical environment. While specific experimental data for this compound is not widely published, the expected spectral characteristics can be inferred from the analysis of its constituent functional groups—the phenol (B47542) and imidazole (B134444) rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for determining the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenol and imidazole rings. The protons on the meta-substituted phenol ring would appear as a complex multiplet system, with chemical shifts influenced by the hydroxyl group's electron-donating nature. The imidazole ring protons would also present characteristic signals. The chemical shifts and coupling constants of these protons would provide definitive evidence of the 2- and 3-substitution pattern of the imidazole and phenol rings, respectively.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing unique resonances for each carbon atom in the molecule. The carbon attached to the hydroxyl group on the phenol ring would appear at a characteristic downfield shift. The chemical shifts of the imidazole ring carbons would confirm its heterocyclic structure.

Infrared (IR) Spectroscopy provides critical information about the functional groups present in the molecule. The IR spectrum of this compound is anticipated to exhibit several key absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. libretexts.orglibretexts.org Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic phenol and imidazole rings would give rise to absorptions in the 1450-1600 cm⁻¹ region. docbrown.info Furthermore, a distinct C-O stretching vibration for the phenol group would be expected around 1200-1260 cm⁻¹. docbrown.info

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Using a technique like Electrospray Ionization (ESI), the mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) would yield structural information as the molecule breaks apart in a predictable manner, corresponding to the cleavage of the phenol and imidazole moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy reveals information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or methanol, would be expected to display absorption bands characteristic of the phenolic and imidazolic chromophores. Phenol itself typically shows absorption maxima around 270-280 nm. The conjugation between the phenol and imidazole rings is likely to influence the position and intensity of these absorption bands.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Observation |

|---|---|---|

| ¹H NMR | Aromatic Protons | Complex multiplets in the aromatic region (approx. 6.5-8.0 ppm) |

| Imidazole N-H Proton | A broad singlet, potentially downfield | |

| Phenolic O-H Proton | A broad singlet, chemical shift solvent-dependent | |

| ¹³C NMR | Aromatic Carbons | Resonances in the range of approx. 110-160 ppm |

| C-OH Carbon | Downfield shift characteristic of phenols | |

| IR | O-H Stretch (Phenol) | Broad band at ~3200-3600 cm⁻¹ |

| C=C Stretch (Aromatic) | Bands at ~1450-1600 cm⁻¹ | |

| C-O Stretch (Phenol) | Band at ~1200-1260 cm⁻¹ | |

| MS (ESI) | Molecular Ion | [M+H]⁺ peak corresponding to the molecular weight |

| UV-Vis | π → π* Transitions | Absorption maxima characteristic of conjugated aromatic systems |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline form. This technique would provide unambiguous proof of the connectivity of the this compound molecule, confirming the substitution pattern of the imidazole and phenol rings.

Should single crystals of sufficient quality be obtained, a crystallographic analysis would yield a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, which can be compared to theoretical values and data from related structures.

Conformational Analysis: The dihedral angle between the planes of the phenol and imidazole rings would be determined, revealing the molecule's preferred conformation in the solid state.

Intermolecular Interactions: The analysis would elucidate the nature and geometry of intermolecular forces, such as hydrogen bonding involving the phenolic hydroxyl group and the imidazole nitrogen atoms, as well as potential π-π stacking interactions between the aromatic rings. These interactions are crucial in governing the crystal packing and the macroscopic properties of the solid material.

Chromatographic Methods with Advanced Derivatization Strategies for Trace Analysis (e.g., HPLC-FLD, HPLC-UV)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation, identification, and quantification of this compound, especially at low concentrations.

HPLC with UV Detection (HPLC-UV) is a robust and widely used method for the analysis of aromatic compounds.

Principle: The method separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica (B1680970) gel) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water). As the separated this compound elutes from the column, it is detected by its absorbance of UV light at a specific wavelength, determined from its UV-Vis spectrum.

Application: This technique is suitable for purity determination and quantitative analysis in various samples. The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier, while the area under the chromatographic peak is proportional to its concentration.

HPLC with Fluorescence Detection (HPLC-FLD) offers significantly higher sensitivity and selectivity for compounds that are naturally fluorescent or can be derivatized to become fluorescent.

Principle: Phenols and some heterocyclic compounds can exhibit native fluorescence. If this compound possesses sufficient native fluorescence, HPLC-FLD can be used for its trace analysis. The compound is excited at a specific wavelength, and the emitted light at a longer wavelength is detected.

Advanced Derivatization Strategies: For non-fluorescent or weakly fluorescent compounds, or to further enhance sensitivity, derivatization is employed. A derivatizing agent that reacts specifically with the phenolic hydroxyl group or the imidazole ring can be used to attach a highly fluorescent tag to the molecule. This pre-column or post-column derivatization step dramatically lowers the limit of detection, enabling the analysis of trace amounts of the compound in complex matrices. Common derivatizing agents for phenols include dansyl chloride and fluorescamine. The choice of derivatization strategy would depend on the specific analytical requirements, such as the sample matrix and the required sensitivity.

The development of a specific HPLC method for this compound would involve optimizing several parameters, including the choice of the stationary phase, the composition and gradient of the mobile phase, and the detector settings, to achieve the desired separation efficiency, sensitivity, and analysis time.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Dansyl chloride |

| Ethanol |

| Fluorescamine |

Emerging Research Directions and Future Outlook

Interdisciplinary Approaches in 3-(1H-Imidazol-2-yl)phenol Research

The exploration of this compound and its derivatives is increasingly benefiting from the convergence of multiple scientific fields. This interdisciplinary approach is unlocking new possibilities and deepening the understanding of its potential applications.